molecular formula C10H9BrN4O2 B2852387 Ethyl 1-(5-bromopyrimidin-2-yl)pyrazole-4-carboxylate CAS No. 1507765-67-4

Ethyl 1-(5-bromopyrimidin-2-yl)pyrazole-4-carboxylate

Cat. No.: B2852387
CAS No.: 1507765-67-4
M. Wt: 297.112
InChI Key: GMDWJPGVPIIQPV-UHFFFAOYSA-N
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Description

Ethyl 1-(5-bromopyrimidin-2-yl)pyrazole-4-carboxylate is a chemical compound with the molecular formula C10H9BrN4O2. It is a pyrazole derivative, characterized by the presence of a bromopyrimidine group attached to the pyrazole ring. This compound has gained attention in scientific research due to its potential biological activity and diverse applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(5-bromopyrimidin-2-yl)pyrazole-4-carboxylate typically involves the reaction of 5-bromopyrimidine-2-carbaldehyde with ethyl 3-aminocrotonate in the presence of a base, followed by cyclization to form the pyrazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(5-bromopyrimidin-2-yl)pyrazole-4-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The pyrazole ring can undergo oxidation or reduction reactions, leading to the formation of different derivatives.

    Cyclization Reactions: The compound can participate in cyclization reactions to form fused ring systems.

Common Reagents and Conditions

Common reagents used in these reactions include bases such as sodium hydride or potassium carbonate, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride. The reactions are typically carried out in solvents like dimethylformamide or dichloromethane, under controlled temperatures and inert atmospheres .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted pyrazole derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Scientific Research Applications

Ethyl 1-(5-bromopyrimidin-2-yl)pyrazole-4-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Ethyl 1-(5-bromopyrimidin-2-yl)pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The bromopyrimidine group can interact with enzymes or receptors, leading to modulation of their activity. The pyrazole ring can also participate in hydrogen bonding and other interactions with biological molecules, contributing to its overall biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 1-(5-chloropyrimidin-2-yl)pyrazole-4-carboxylate
  • Ethyl 1-(5-fluoropyrimidin-2-yl)pyrazole-4-carboxylate
  • Ethyl 1-(5-iodopyrimidin-2-yl)pyrazole-4-carboxylate

Uniqueness

Ethyl 1-(5-bromopyrimidin-2-yl)pyrazole-4-carboxylate is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in halogen bonding and other interactions that are not possible with other halogens, making this compound distinct in its chemical and biological properties .

Properties

IUPAC Name

ethyl 1-(5-bromopyrimidin-2-yl)pyrazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN4O2/c1-2-17-9(16)7-3-14-15(6-7)10-12-4-8(11)5-13-10/h3-6H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMDWJPGVPIIQPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN(N=C1)C2=NC=C(C=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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